2-{[1,1'-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE
Overview
Description
2-{[1,1’-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound featuring a biphenyl moiety. Biphenyl compounds are significant in synthetic organic chemistry and natural products due to their presence in medicinally active compounds, marketed drugs, and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the use of Grignard reagents, where a halogenated biphenyl reacts with magnesium to form the Grignard reagent, which is then coupled with other reactants under controlled conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized under specific conditions to form biphenyl oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the biphenyl core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like t-butyl hydroperoxide (t-BuOOH) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl oxides, while substitution reactions can introduce various functional groups onto the biphenyl core .
Scientific Research Applications
2-{[1,1’-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Polychlorinated Biphenyls (PCBs): Derivatives of biphenyl with chlorine atoms, historically used as dielectric fluids and heat transfer agents.
Adapalene: A biphenyl derivative used as a topical retinoid for treating acne.
Uniqueness
2-{[1,1’-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is unique due to its specific functional groups and the combination of biphenyl and isoindole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-tert-butyl-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-25(2,3)26-22(28)17-13-14-19-20(15-17)24(30)27(23(19)29)21-12-8-7-11-18(21)16-9-5-4-6-10-16/h4-15H,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNQQAHGNAZJHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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